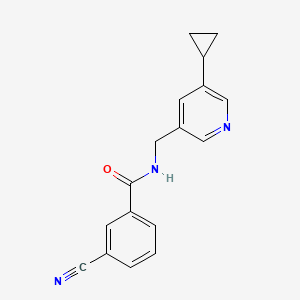

3-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Sensing

A related compound, N-(cyano(naphthalen-1-yl)methyl)benzamide, has been synthesized and studied for its solid-state properties and hydrogen bonding interactions. This derivative was particularly noted for its ability to exhibit a significant color transition in response to fluoride anion at mM concentrations, indicating its potential as a colorimetric sensor for fluoride detection in solutions. The colorimetric sensing mechanism is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism, suggesting similar compounds could be explored for sensory applications (Younes et al., 2020).

Histone Deacetylase Inhibition

Research on pyridine-based compounds, including those with cyanopyridyl moieties like 3-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide, has led to the identification of potent histone deacetylase (HDAC) inhibitors. These compounds, through strategic modifications at the cyano group and solubility-enhancing substitutions, have shown significant HDAC1 inhibition and anti-proliferative activity in cancer cell lines, highlighting their potential in cancer therapeutics (Andrews et al., 2008).

Electrochemical Behavior

The electrochemical behavior of compounds similar to 3-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide has been explored, particularly focusing on their oxidation and reduction processes. Studies on dihydropyridines and bipyridines derived from NAD+ model compounds in aprotic media have shown that these compounds can undergo single-step oxidation and reduction, providing insights into their electrochemical properties which could be relevant for developing new electrochemical sensors or redox-active materials (Trazza et al., 1982).

Rearrangement Reactions

Investigations into the rearrangement reactions of cyano-containing compounds have led to the discovery of novel products with potential applications in synthetic chemistry. For instance, reactions involving cyano and hydroxy or methylthio groups have yielded new oxazin and diazin derivatives through double rearrangement processes, expanding the toolbox for heterocyclic compound synthesis (Yokoyama et al., 1985).

作用機序

Target of Action

The primary target of 3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) . RORC2, also known as RORγt, is a nuclear hormone receptor that plays a crucial role in the immune system, particularly in the differentiation of T cells into Th17 cells .

Mode of Action

3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide acts as an inverse agonist of RORC2 . This means it binds to RORC2 and induces a response opposite to that of an agonist. In this case, it reduces the production of IL-17, a key pro-inflammatory cytokine .

Biochemical Pathways

Th17 differentiation pathway . By inhibiting RORC2, it could suppress the transcription of genes involved in Th17 cell differentiation and IL-17 production .

Pharmacokinetics

The compound has been described asorally bioavailable , suggesting it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The primary result of 3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide’s action is the reduction of IL-17 levels . This can lead to a decrease in inflammation, making the compound potentially useful in the treatment of autoimmune diseases where IL-17 plays a key role .

特性

IUPAC Name |

3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c18-8-12-2-1-3-15(6-12)17(21)20-10-13-7-16(11-19-9-13)14-4-5-14/h1-3,6-7,9,11,14H,4-5,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCWETURJPCQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2943279.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methylpiperazine-2-carboxylic acid](/img/structure/B2943284.png)

![2-[(Thien-2-ylmethyl)amino]nicotinonitrile](/img/structure/B2943285.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2943286.png)

![3-[(3-bromobenzyl)thio]-4-butyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2943291.png)